tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Description
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9) is a fluorinated piperidine derivative with the molecular formula C10H19FN2O2 and a molecular weight of 218.2685 g/mol . The compound features a tert-butyl carbamate group attached to the piperidine ring at the 3-position and a fluorine atom at the 4-position, with (3R,4R) stereochemistry. Its physicochemical properties include moderate hydrophobicity (XlogP ~1.8), a polar surface area of 49.3 Ų, and three hydrogen bond acceptors, making it a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRFWRGEVHCAT-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate typically involves the protection of the amine group in piperidine using a tert-butyl carbamate group. This can be achieved through the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The fluorine atom is introduced via nucleophilic substitution using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperidine derivatives. It serves as a model compound for investigating the role of fluorine in drug design and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorine-containing compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity and stability make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions, which can influence its binding affinity to biological targets. The tert-butyl carbamate group provides steric hindrance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Piperidine 4-Position
Fluorine vs. Hydroxyl Group
- tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1052713-47-9 analog):
Fluorine vs. Methyl Group
- Increased lipophilicity (XlogP ~2.1) compared to the fluoro analog (XlogP ~1.8) .
Modifications on the Carbamate Nitrogen
N-Methylation
- tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate (CAS: 2126144-21-4):
Stereochemical Variations
- tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0):
- tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5):
- A trifluoromethyl group at the 5-position introduces strong electron-withdrawing effects, enhancing metabolic stability and altering electronic distribution for target binding .
Biological Activity
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a tert-butyl group and a fluorinated piperidine ring, which contribute to its pharmacological properties.
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 218.27 g/mol
- CAS Number : 1052713-47-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the fluorine atom in the piperidine ring enhances the compound's lipophilicity and binding affinity, making it a promising candidate for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant activity against certain cancer cell lines and may function as an inhibitor of specific kinases involved in tumor growth and proliferation. The following sections summarize key findings from recent studies.
Antitumor Activity
- Cell Line Studies : In vitro assays have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
- Xenograft Models : In vivo studies using xenograft models have shown that administration of this compound leads to reduced tumor size and weight, suggesting its potential as an antitumor agent.
Pharmacological Studies
- Kinase Inhibition : Preliminary data suggest that this compound acts as a selective inhibitor of certain kinases involved in cancer progression. This inhibition may disrupt critical signaling pathways that promote tumor survival and proliferation.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. The exact mechanism remains under investigation but may involve modulation of neurotransmitter systems.
Data Table: Summary of Biological Activities
Case Studies
- Case Study 1 : A study involving breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- Case Study 2 : In a preclinical trial using lung cancer xenografts, administration of the compound led to a reduction in tumor growth rates by approximately 50% compared to control groups. Histological analysis revealed increased apoptosis within treated tumors.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate with high enantiomeric purity?
- Methodology :
- Stereoselective synthesis : Use chiral starting materials (e.g., enantiopure piperidine derivatives) and coupling agents like HATU or DCC to preserve stereochemistry during carbamate formation .
- Protection-deprotection strategies : Employ tert-butyloxycarbonyl (Boc) groups to protect the amine, followed by fluorination using DAST or Deoxo-Fluor under inert conditions .
- Purification : Chiral HPLC or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to achieve >97% enantiomeric excess (ee) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Key techniques :
- NMR : and NMR to confirm fluorination and stereochemistry (e.g., coupling constants for diastereotopic protons) .
- X-ray crystallography : Resolve absolute configuration using single-crystal analysis (e.g., SHELXL refinement) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] = 219.14) .
Q. What are the key storage conditions to ensure compound stability?
- Guidelines :
- Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group .
- Protect from light and moisture using amber vials with desiccants .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize epimerization during synthesis?
- Critical factors :
- Temperature : Conduct reactions below 0°C to suppress racemization .
- Solvent choice : Use aprotic solvents (e.g., DMF or THF) to avoid proton exchange at stereogenic centers .
- Catalysts : Employ organocatalysts (e.g., cinchona alkaloids) for enantioselective fluorination .
Q. How can researchers resolve discrepancies in NMR data caused by unexpected splitting patterns?
- Troubleshooting :
- Dynamic effects : Check for restricted rotation (e.g., Boc group hindrance) using variable-temperature NMR .
- Diastereomer formation : Re-examine synthetic steps for unintended epimerization via X-ray crystallography .
- Solvent interactions : Compare spectra in deuterated DMSO vs. CDCl to identify hydrogen bonding effects .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Approaches :
- Density Functional Theory (DFT) : Model transition states for fluorination or carbamate hydrolysis (software: Gaussian, ORCA) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in JAK/STAT pathways) using AutoDock Vina .
- Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
